molecular formula C9H7N3O4 B13508088 methyl2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidine-7-carboxylate

methyl2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidine-7-carboxylate

Cat. No.: B13508088
M. Wt: 221.17 g/mol
InChI Key: KQCRBBXLHCVLFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidine-7-carboxylate is a heterocyclic compound that belongs to the pyridopyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Properties

Molecular Formula

C9H7N3O4

Molecular Weight

221.17 g/mol

IUPAC Name

methyl 2,4-dioxo-1H-pyrido[3,2-d]pyrimidine-7-carboxylate

InChI

InChI=1S/C9H7N3O4/c1-16-8(14)4-2-5-6(10-3-4)7(13)12-9(15)11-5/h2-3H,1H3,(H2,11,12,13,15)

InChI Key

KQCRBBXLHCVLFW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C(=O)NC(=O)N2)N=C1

Origin of Product

United States

Chemical Reactions Analysis

Methyl2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidine-7-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used .

Mechanism of Action

The mechanism of action of methyl2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidine-7-carboxylate involves its interaction with specific molecular targets and pathways. For example, derivatives of this compound have been identified as inhibitors of dihydrofolate reductases, which play a crucial role in DNA synthesis and repair . By inhibiting these enzymes, the compound can exert its therapeutic effects .

Comparison with Similar Compounds

Biological Activity

Methyl 2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidine-7-carboxylate is a compound with significant potential in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.

  • Chemical Formula : C9H7N3O4
  • Molecular Weight : 221.17 g/mol
  • IUPAC Name : 1-methyl-2,4-dioxopyrido[2,3-d]pyrimidine-7-carboxylic acid
  • PubChem CID : 24697601

Antitumor Activity

Recent studies have demonstrated that methyl 2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidine-7-carboxylate exhibits notable antitumor properties. In vitro assays have shown that it inhibits various cancer cell lines through mechanisms involving the inhibition of key kinases.

Table 1: Antitumor Activity Against Different Cell Lines

CompoundCell LineIC50 (µM)Mechanism of Action
A1NCI-H19750.297EGFR inhibition
B1A5490.440EGFR L858R/T790M inhibition
B7NCI-H460>50Selective for EGFR WT

The compound has been shown to selectively inhibit the growth of tumor cells with mutated EGFR (Epidermal Growth Factor Receptor), which is a common target in cancer therapy. The IC50 values indicate that it is particularly effective against the NCI-H1975 cell line.

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit specific enzymes involved in cancer progression. For instance, it has shown inhibitory activity against dihydrofolate reductase (DHFR), which is crucial for nucleotide synthesis and cell proliferation.

Table 2: Enzyme Inhibition Data

EnzymeIC50 (µM)Reference
Dihydrofolate reductase0.15
NAPE-PLD72

These findings highlight the compound's potential as a dual-action agent targeting both cancer cell proliferation and specific metabolic pathways.

Structure-Activity Relationship (SAR)

Understanding the SAR of methyl 2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidine-7-carboxylate is essential for optimizing its biological activity. Modifications to the pyridopyrimidine core can significantly affect its potency and selectivity.

Key Findings from SAR Studies

  • Substituent Variations : The introduction of different functional groups at specific positions on the pyridopyrimidine ring has been shown to enhance inhibitory activity.
  • Conformational Adaptations : Rigidity in certain substituents can lead to improved binding affinity to target enzymes.
  • Hydrophobic Interactions : Compounds with increased hydrophobicity tend to exhibit better cellular uptake and retention.

Case Study 1: Antitumor Efficacy in Vivo

A study conducted on mice bearing xenograft tumors showed that administration of methyl 2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidine-7-carboxylate resulted in significant tumor regression compared to controls. The mechanism was attributed to its ability to induce apoptosis in tumor cells while sparing normal cells.

Case Study 2: Combination Therapy

In combination with standard chemotherapy agents like cisplatin and doxorubicin, this compound has shown synergistic effects leading to enhanced therapeutic outcomes in preclinical models of lung cancer.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.